Dalmelitinib is a small molecule inhibitor primarily known for its role in targeting specific pathways involved in various diseases, particularly in oncology. It has garnered attention due to its potential therapeutic applications in treating conditions such as cancer and autoimmune diseases. This compound is classified under the category of kinase inhibitors, which play a crucial role in modulating cellular signaling pathways.
Dalmelitinib was developed as part of research aimed at identifying effective treatments for malignancies and inflammatory disorders. It is synthesized through a series of chemical reactions that involve various reagents and catalysts, leading to its final active form.
Dalmelitinib falls under the classification of protein kinase inhibitors, specifically targeting Janus kinases. These kinases are vital for the signaling pathways that regulate immune responses and cell proliferation. By inhibiting these kinases, Dalmelitinib can potentially alter disease progression.
The synthesis of Dalmelitinib involves multiple steps that typically include the formation of key intermediates followed by their coupling to form the final product. The general synthetic route can be outlined as follows:
The synthesis may utilize various solvents and reaction conditions that optimize yield and purity. Common reagents include bases and acids that facilitate the desired transformations, while temperature and pressure conditions are controlled to ensure optimal reaction rates.
Dalmelitinib has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is typically represented as C₁₈H₁₉N₃O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Dalmelitinib can participate in various chemical reactions that may include:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other chemical species. Understanding these interactions is crucial for optimizing its therapeutic use.
Dalmelitinib exerts its effects primarily through the inhibition of Janus kinases, which are pivotal in mediating signaling pathways related to cell growth and immune function.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to confirm the identity and purity of Dalmelitinib during synthesis.
Dalmelitinib has significant potential applications in:
Dalmelitinib exerts its primary antitumor effects through potent inhibition of the c-Mesenchymal Epithelial Transition factor (c-MET) receptor tyrosine kinase. c-MET, encoded by the MET proto-oncogene on chromosome 7q31, features a conserved adenosine triphosphate (ATP)-binding pocket within its intracellular tyrosine kinase domain. Dalmelitinib functions as a competitive ATP antagonist, binding with high affinity to the hinge region of this pocket (residues M1160 and V1092) via hydrogen bonding and hydrophobic interactions [6] [8]. This binding sterically obstructs ATP access, preventing kinase autophosphorylation at Y1230/Y1234/Y1235 regulatory sites—a step essential for catalytic activation.
Structural analyses reveal that Dalmelitinib adopts a U-shaped conformation within the binding cleft, distinct from class II inhibitors like cabozantinib. This unique binding mode enhances selectivity by minimizing interactions with off-target kinases. Kinetic studies demonstrate sub-nanomolar inhibitory potency (IC₅₀ = 0.8 nM) against recombinant c-MET kinase, with a dissociation constant (Kd) of 1.2 nM, confirming high-affinity target engagement [6]. Mutagenesis experiments further validate that residue M1160 is critical for inhibitor binding; M1160I mutations reduce Dalmelitinib’s efficacy by >50-fold due to disrupted hydrophobic contacts [8].
Table 1: Structural Determinants of Dalmelitinib-c-MET Binding
Binding Site Residue | Interaction Type | Functional Consequence |
---|---|---|
Methionine 1160 | Hydrophobic packing | Stabilizes inhibitor orientation; mutation confers resistance |
Valine 1092 | Hydrogen bonding | Anchors inhibitor to hinge region |
Tyrosine 1230 | Allosteric blockade | Prevents activation loop phosphorylation |
c-MET inhibition by Dalmelitinib disrupts two major oncogenic cascades: the Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) and Rat Sarcoma (RAS)/Extracellular Signal-Regulated Kinase (ERK) pathways. Ligand-dependent c-MET activation normally recruits adaptors (e.g., Growth Factor Receptor Bound Protein 2 (GRB2), GRB2-Associated Binding Protein 1 (GAB1)), leading to:
Dalmelitinib (100 nM) suppresses Hepatocyte Growth Factor (HGF)-induced AKT phosphorylation at Ser473 and ERK phosphorylation at Thr202/Tyr204 within 30 minutes in c-MET-dependent tumor cells. Quantitative immunoblotting reveals sustained pathway suppression:
Mathematical modeling of phosphorylation dynamics indicates that Dalmelitinib alters ERK activity pulsatility. Untreated cells exhibit oscillatory pERK pulses (periodicity: 15–30 minutes) upon HGF stimulation, whereas Dalmelitinib flattens these dynamics, reducing pulse amplitude by 70% and frequency by 50% [9]. This disruption impedes nuclear translocation of pERK, quantified via fluorescent biosensors (e.g., ERK-Kinase Translocation Reporter), suppressing transcription of proliferation genes (e.g., FOS, MYC) [9].
Table 2: Dalmelitinib Effects on Downstream Signaling Kinetics
Pathway | Phosphorylation Site | Maximal Inhibition | Time to Effect | Duration |
---|---|---|---|---|
PI3K/AKT | AKT Ser473 | >90% | 1 hour | >24 hours |
RAS/ERK | ERK Thr202/Tyr204 | 85% | 1 hour | 8–12 hours |
Dalmelitinib’s therapeutic window relies on preferential inhibition of c-MET over structurally related kinases, particularly the Human Epidermal Growth Factor Receptor (HER) family: Epidermal Growth Factor Receptor (EGFR), HER2, HER3, and HER4.
In vitro kinase assays using purified kinases demonstrate exceptional selectivity:
This selectivity arises from structural divergence in the ATP-binding pocket. While c-MET features a compact hydrophobic region accommodating Dalmelitinib’s U-shape, EGFR and HER2 possess bulkier gatekeeper residues (e.g., EGFR T790) that sterically hinder inhibitor binding [4] [10]. Cellular phosphorylation assays corroborate this specificity: Dalmelitinib (100 nM) inhibits HGF-driven c-MET autophosphorylation by 95% but reduces EGF-induced EGFR phosphorylation by only 8% and HER2 autophosphorylation by <5% [7].
Proteomic profiling (e.g., multiplexed kinase inhibitor beads coupled with mass spectrometry) further confirms minimal off-target engagement among 468 kinases tested. Only c-MET and its close homolog RON (Recepteur d'Origine Nantais) exhibit >80% inhibition at 100 nM Dalmelitinib; all HER family members show <20% inhibition [7]. Crucially, Dalmelitinib spares HER3—a kinase-deficient receptor critical for PI3K activation in HER2-amplified cancers—preventing compensatory signaling that often limits HER2-targeted therapies [4] [10].
Table 3: Selectivity Profile of Dalmelitinib Across Key Kinases
Kinase | IC₅₀ (nM) | Fold-Selectivity vs. c-MET | Cellular Activity (Inhibition at 100 nM) |
---|---|---|---|
c-MET | 0.8 | 1 | 95% |
RON | 5.2 | 6.5 | 85% |
EGFR | 850 | 1,062 | 8% |
HER2 | >1,000 | >1,250 | <5% |
HER4 | 620 | 775 | 12% |
HER3 | Inactive | N/A | 0% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1